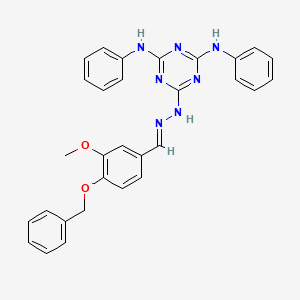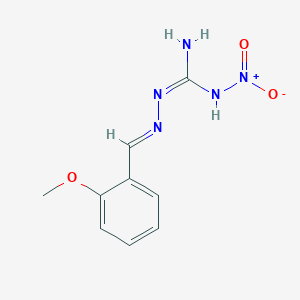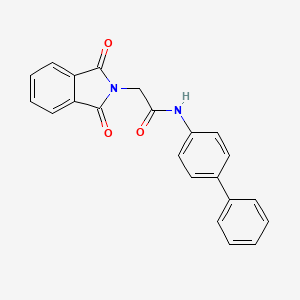![molecular formula C16H16BrN3O2 B3857971 5-bromo-N'-[4-(dimethylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B3857971.png)
5-bromo-N'-[4-(dimethylamino)benzylidene]-2-hydroxybenzohydrazide
Descripción general
Descripción
5-bromo-N'-[4-(dimethylamino)benzylidene]-2-hydroxybenzohydrazide, commonly known as BMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMD is a hydrazone derivative that has been synthesized through various methods and has been found to exhibit significant biological activity.
Mecanismo De Acción
The mechanism of action of BMD is not fully understood, but it has been suggested that it induces apoptosis in cancer cells through the activation of caspases. BMD has also been found to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB, leading to its anti-inflammatory activity. Furthermore, BMD has been found to scavenge free radicals and prevent oxidative damage, contributing to its antioxidant properties.
Biochemical and Physiological Effects:
BMD has been found to exhibit significant biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BMD has been found to exhibit anti-bacterial and anti-viral activity. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMD has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, BMD has some limitations, including its instability in acidic media and its sensitivity to light and heat.
Direcciones Futuras
There are several future directions for the study of BMD. One potential direction is the development of BMD-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of BMD's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of BMD and its potential applications in various fields.
Conclusion:
In conclusion, BMD is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMD has been synthesized through various methods and has been found to exhibit significant biological activity, including anti-cancer, anti-inflammatory, and antioxidant properties. BMD has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BMD, including the development of BMD-based drugs and further research to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
BMD has been found to exhibit significant biological activity, making it a potential candidate for various applications. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. BMD has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, BMD has been studied for its antioxidant properties and its potential in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-20(2)13-6-3-11(4-7-13)10-18-19-16(22)14-9-12(17)5-8-15(14)21/h3-10,21H,1-2H3,(H,19,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWMRSHMROVZEI-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3857913.png)
![4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide](/img/structure/B3857921.png)

![1-(4-bromophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3857932.png)
![ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B3857943.png)
![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3857950.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3857979.png)
![benzyl 4-(3-{[(4-nitrophenyl)amino]oxy}-3-oxopropyl)-5-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B3857987.png)
![3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B3857991.png)
![6-phenyl-5H-benzo[a]phenothiazin-5-one](/img/structure/B3857999.png)
